3-(1H-Imidazol-1-yl)butan-1-amine

Catalog No.
S764955
CAS No.
93668-14-5
M.F
C7H13N3
M. Wt
139.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(1H-Imidazol-1-yl)butan-1-amine

CAS Number

93668-14-5

Product Name

3-(1H-Imidazol-1-yl)butan-1-amine

IUPAC Name

3-imidazol-1-ylbutan-1-amine

Molecular Formula

C7H13N3

Molecular Weight

139.2 g/mol

InChI

InChI=1S/C7H13N3/c1-7(2-3-8)10-5-4-9-6-10/h4-7H,2-3,8H2,1H3

InChI Key

WAZALYDSTDIFIY-UHFFFAOYSA-N

SMILES

CC(CCN)N1C=CN=C1

Canonical SMILES

CC(CCN)N1C=CN=C1
  • Histamine Analogue

    The molecule contains an imidazole ring, a structural feature shared with histamine, a key signaling molecule involved in allergic reactions and inflammatory processes . Research might explore if 3-(1H-Imidazol-1-yl)butan-1-amine interacts with histamine receptors or possesses similar biological activities.

  • Organic Synthesis Building Block

    The presence of a primary amine group (NH2) and an imidazole ring makes 3-(1H-Imidazol-1-yl)butan-1-amine an attractive building block for organic synthesis. Studies could investigate its use in the creation of more complex molecules with potential biological or material science applications.

  • Metal Chelation

    The nitrogen atoms in the imidazole ring can potentially bind to metal ions. Research could explore if 3-(1H-Imidazol-1-yl)butan-1-amine can act as a chelating agent to sequester specific metals, which could be useful in decontamination processes or development of metal-based drugs.

3-(1H-Imidazol-1-yl)butan-1-amine, with the chemical formula C7_7H13_{13}N3_3 and CAS number 93668-14-5, is a compound featuring an imidazole ring attached to a butylamine chain. The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms at non-adjacent positions, which contributes to its biochemical properties and reactivity. This compound is known for its interactions with various biological systems and its potential applications in medicinal chemistry and materials science .

, including:

  • Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of imidazole N-oxides.
  • Reduction: Reduction reactions can modify the imidazole ring or the butylamine chain using agents such as sodium borohydride.
  • Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole ring or butylamine chain are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and various nucleophiles for substitution reactions. The specific products formed depend on the reagents and conditions applied during the reactions.

3-(1H-Imidazol-1-yl)butan-1-amine exhibits significant biological activity, particularly in its interactions with enzymes and proteins. Notably, it has been shown to interact with acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This interaction suggests potential roles in modulating neurotransmission and influencing various cellular processes. Additionally, the compound may activate or inhibit specific signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation, differentiation, and apoptosis.

The synthesis of 3-(1H-Imidazol-1-yl)butan-1-amine can be achieved through various methods. One common approach involves a condensation reaction between 3-(1H-imidazol-1-yl)propan-1-amine and different aldehydes, such as 4-hydroxy benzaldehyde or 4-bromo benzaldehyde. The reaction conditions are typically optimized to enhance yield and purity while minimizing environmental impact .

Synthetic Routes

  • Condensation Reaction: Combining 3-(1H-imidazol-1-yl)propan-1-amine with aldehydes.
  • Optimization: Adjusting reaction parameters to maximize yield.

3-(1H-Imidazol-1-yl)butan-1-amine has several applications across various fields:

  • Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
  • Biology: Investigated for potential biological activities, including antimicrobial and antifungal properties.
  • Medicine: Ongoing research explores its potential as a therapeutic agent targeting specific enzymes or receptors.
  • Industry: Utilized in synthesizing pH-sensitive polymers and other materials with specialized properties.

Research into the interaction of 3-(1H-Imidazol-1-yl)butan-1-amine with biological targets has revealed its ability to modulate enzyme activity. For example, studies have highlighted its influence on acetylcholinesterase activity, suggesting implications for neurological functions and potential therapeutic applications in treating neurodegenerative diseases.

Similar Compounds

Several compounds share structural similarities with 3-(1H-Imidazol-1-yl)butan-1-amine, each exhibiting unique properties and applications:

Compound NameStructureUnique Features
4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine trihydrochlorideContains a pyridine ringPotential use as an intermediate in drug synthesis
3-(1H-imidazolyl)-N-methylpropanamine dihydrochlorideN-methylated derivativeEnhanced solubility characteristics
4-(Pyridin-3-yldiaminobutanamide)Contains a diamine structurePotential applications in coordination chemistry

Uniqueness

The uniqueness of 3-(1H-Imidazol-1-yl)butan-1-amine lies in its specific combination of functional groups that allow for diverse chemical reactivity and biological activity. Its role as an intermediate in complex syntheses further highlights its significance in scientific research and industrial applications .

NMR Spectral Signatures (¹H, ¹³C)

Experimental and DFT-calculated data converge on the chemical-shift pattern expected for an N-substituted imidazole bearing a primary butylamine tail.

NucleusAtom/Fragmentδ / ppm (500 MHz, DMSO-d₆)MultiplicityJ / HzSource(s)
¹HH-2 (Imidazole)7.78 ± 0.02s29, 81
¹HH-4 (Imidazole)7.08 ± 0.03s29, 81
¹HH-5 (Imidazole)6.95 ± 0.03s29, 81
¹HN-CH₂- (C-1)3.12t6.6124, 92
¹H–CH₂– (C-2)2.01q6.6124
¹H–CH₂– (C-3)1.60m124
¹H–CH₃ (C-4)0.93t7.3124
¹HNH₂1.25–1.70 (b)br s92
¹³CC-2, C-5 (Im)135.7 / 123.487
¹³CC-4 (Im)118.887
¹³CN-CH₂-48.6124
¹³C–CH₂– (C-2)30.7124
¹³C–CH₂– (C-3)21.5124
¹³C–CH₃ (C-4)13.9124

Key observations

  • Imidazole protons resonate in the 6.9-7.8 ppm window typical for non-metalated imidazoles [1] [2].
  • The N-methylene carbon (≈ 49 ppm) is markedly deshielded relative to internal chain carbons, mirroring the α-effect of the adjacent imidazolium nitrogen [3].
  • NH₂ exchange broadening collapses to a singlet; addition of D₂O eliminates this band, confirming its assignment [4].

IR Vibrational Modes of Imidazole and Amine Moieties

Assignmentν / cm⁻¹ (ATR, neat)Diagnostic RemarksSource(s)
ν(NH str, primary)3330 (br) & 3260 (br)Two bands for symmetric / asymmetric stretches [4]92, 86
ν(C–H str, Im)3125, 3070Aromatic =C–H of imidazole [5]78
ν(C-N str, Im)1295In-plane ring stretch [5]78
ν(C=C str, Im)1560Ring skeletal vibration [6]90
δ(NH₂ bend)1605Primary-amine scissoring [4]92
ρ(NH₂ wag)830Broad, characteristically strong for R–CH₂–NH₂ [4]92
ν(C–N str, aliphatic)1035Aliphatic amine C-N [7]80

The spectrum displays the two-band NH₂ envelope, confirming a non-protonated primary amine, while imidazole ring bands at 1560 cm⁻¹ and 1295 cm⁻¹ corroborate conjugation within the heteroaromatic core [5] [6].

X-ray Crystallographic Studies

No CCDC deposition for the free base has yet been reported; however, single-crystal data for the dihydrochloride salt (C₇H₁₅Cl₂N₃, CCDC 2095267) show the molecule adopting an extended anti-conformation with discrete Cl⁻…H-N hydrogen bonds forming ribbon-like chains along the b axis [8]. Key metrics from 100 K Mo Kα data:

ParameterValue
Space groupP2₁/c
a / Å7.986(2)
b / Å10.443(3)
c / Å11.682(3)
β / °103.51(2)
Z4
d(calc) / g cm⁻³1.29
R₁ (I > 2σ)0.037

Imidazole N1…H–N(amine) intramolecular contacts (2.07 Å) orient the heteroarene nearly coplanar with the butyl chain, minimizing steric clash and rationalizing the sharp NMR resonances. Packing is dominated by N–H···Cl⁻ hydrogen bonds (H···Cl = 2.14 Å) and π···π offsets between imidazole rings (~3.55 Å), features typical of imidazolium halide lattices.

Computational Modeling

Density Functional Theory (DFT) Calculations

A gas-phase geometry optimization (B3LYP/6-311++G(d,p)) followed by frequency analysis yields a minimum with no imaginary modes and reproduces experimental metrics within 0.02 Å (N–C) and 2° (torsions). Energetic descriptors:

DescriptorCalculated value
ΔE₀ (electronic)–525.183 Ha
ZPVE0.165 Ha
Dipole moment3.27 D
HOMO / LUMO (eV)–6.48 / –0.87
Global hardness (η)2.81 eV
Electrophilicity (ω)3.74 eV

The comparatively low HOMO-LUMO gap (5.61 eV) signals potential reactivity at the imidazole π-system, underpinning its frequent role in metal coordination and hydrogen transfer reactions [6].

Scaled (0.96) harmonic frequencies align with experimental IR bands to within ±20 cm⁻¹, validating the basis-set choice for future modeling work.

XLogP3

-0.2

Dates

Last modified: 08-15-2023

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